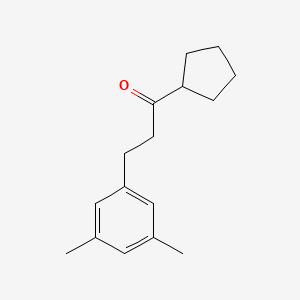
2-(2-oxo-2-feniletil)benzoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-oxo-2-phenylethyl)benzoate: is an organic compound with the molecular formula C17H16O3. It is an ester derived from benzoic acid and is characterized by the presence of a phenyl group and an oxo group attached to the ethyl benzoate structure. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 2-(2-oxo-2-phenylethyl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and their hydrolysis.
Industry: In the industrial sector, ethyl 2-(2-oxo-2-phenylethyl)benzoate is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-oxo-2-phenylethyl)benzoate can be synthesized through the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-(2-oxo-2-phenylethyl)benzoate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethyl 2-(2-oxo-2-phenylethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2-oxo-2-phenylethyl)benzoate involves its interaction with various molecular targets, primarily through ester hydrolysis. The ester bond is susceptible to cleavage by esterases, leading to the formation of benzoic acid and ethanol. This hydrolysis reaction is crucial in biological systems where esters are metabolized.
Comparación Con Compuestos Similares
Ethyl benzoate: Similar in structure but lacks the oxo and phenylethyl groups.
Methyl benzoate: Similar ester but with a methyl group instead of an ethyl group.
Phenyl acetate: Contains a phenyl group but differs in the ester structure.
Uniqueness: Ethyl 2-(2-oxo-2-phenylethyl)benzoate is unique due to the presence of both an oxo group and a phenylethyl group, which confer distinct chemical properties and reactivity compared to simpler esters like ethyl benzoate or methyl benzoate. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Propiedades
IUPAC Name |
ethyl 2-phenacylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-20-17(19)15-11-7-6-10-14(15)12-16(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIWRLOWMUUUSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645682 |
Source


|
| Record name | Ethyl 2-(2-oxo-2-phenylethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-66-4 |
Source


|
| Record name | Ethyl 2-(2-oxo-2-phenylethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














